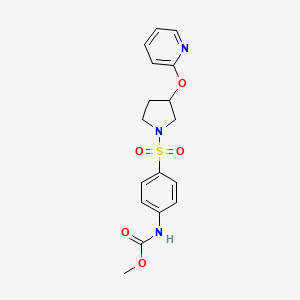

Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-[4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-24-17(21)19-13-5-7-15(8-6-13)26(22,23)20-11-9-14(12-20)25-16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLJWRSHZFUXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of TRPM8 channels. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methyl ester group, a sulfonyl group, and a pyridine moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄S |

| Molecular Weight | 336.41 g/mol |

| IUPAC Name | Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate |

Modulation of TRPM8 Channels

One of the primary biological activities of this compound is its interaction with TRPM8 channels, which are known as cold and menthol receptors. TRPM8 plays a significant role in thermoregulation and pain perception. Research indicates that compounds that modulate these channels can have applications in pain management and treatment for conditions associated with cold sensitivity.

- Mechanism of Action : The compound's unique structure allows it to bind to TRPM8 channels, potentially influencing signaling pathways related to temperature sensation.

- Potential Applications : It may serve as a lead compound for developing new analgesics targeting pain pathways associated with cold sensitivity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Starting materials are reacted to form the pyrrolidine moiety.

- Sulfonation : The sulfonyl group is introduced through electrophilic substitution.

- Carbamate Formation : The final step involves the formation of the carbamate from the corresponding alcohol.

Case Study 1: Analgesic Properties

A study investigated the analgesic properties of similar sulfonamide derivatives that modulate TRPM8 channels. Results showed significant pain relief in animal models when treated with these compounds, suggesting a promising avenue for further research into this compound.

Case Study 2: Inhibition of Gelatinases

Research on related carbamate compounds indicated their effectiveness as selective inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2. These findings suggest that this compound may also exhibit similar inhibitory effects, which could be beneficial in treating diseases characterized by abnormal MMP activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.